1,2,5-Oxadiazoles (furazans) and their N-oxides (furoxans) represent a privileged scaffold in heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and high-energy materials. The foundational synthesis of 1,2,4-oxadiazole by Tiemann and Krüger in 1884 marked the beginning of systematic exploration, though significant pharmacological interest emerged nearly 80 years later with the discovery of photochemical rearrangements [4] [7]. The 1950s witnessed the first therapeutic breakthrough with oxolamine, a 1,2,4-oxadiazole-containing cough suppressant, establishing the scaffold’s biomedical relevance. Subsequent decades saw strategic exploitation of the ring’s bioisosteric properties (mimicking esters/amides) and electronic features, culminating in FDA-approved drugs like the antiviral pleconaril and muscular dystrophy therapeutic ataluren [4] [9].
In anticancer research, 1,2,5-oxadiazole derivatives demonstrated potent antiproliferative activity by targeting topoisomerase I and tubulin dynamics. Studies revealed compounds with nanomolar IC50 values against HCT-116 colorectal carcinoma and HeLa cervical adenocarcinoma cells, validated through molecular docking and enzymatic assays [2] . Parallel developments leveraged the ring’s electron-deficient character for materials science. 1,2,5-Oxadiazoles exhibit notable fluorogenic properties, emitting orange-to-red fluorescence for OLED applications. Their high density and enthalpy values also enabled use as high-energy density materials (HEDMs), exemplified by 7-amino-4,6-dinitrobenzofuroxan, a powerful explosive compound [7].
Table 1: Historical Milestones in 1,2,5-Oxadiazole Applications
Era | Drug Discovery | Materials Science |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | — |
1950s | Oxolamine (antitussive) approval | — |
1980s–2000s | Pleconaril (antiviral) development | Fluorogenic probes for light-emitting devices |
2010s–Present | Anticancer/antitubercular leads (e.g., DNB1) | Energetic materials (HEDMs) |
N,4-Dimethyl-1,2,5-oxadiazol-3-amine (Chemical ID: 55262715, C4H7N3O) serves as a structurally minimalist yet functionally versatile template for heterocyclic diversification. Its SMILES notation (CC1=NON=C1NC) and InChIKey (HNXYWYOVPHLAQF-UHFFFAOYSA-N) underscore a compact architecture featuring two nitrogen atoms amenable to electrophilic/nucleophilic modifications [1]. Key physicochemical properties include:
This compound enables access to complex architectures via regioselective reactions. Its C4 methyl group undergoes Knoevenagel condensations or halogenation, while the exocyclic amine participates in acylation, ureation, or cyclocondensation. For instance, coupling with N-Boc-amino acids followed by deprotection yields peptide-oxadiazole hybrids, enhancing polarity and target affinity [3] [8]. Computational profiling predicts favorable Lipinski parameters (MW < 500, cLogP ≈ 0.8), suggesting drug-likeness for lead optimization [9]. Experimental validation confirms its role as a synthon for anticancer agents, with derivatives showing sub-micromolar growth inhibition in NCI-60 cancer cell panels through tubulin binding, evidenced by π-cationic interactions with Lys352 residues in molecular docking studies [9] [10].
Table 2: Molecular Descriptors of N,4-Dimethyl-1,2,5-Oxadiazol-3-Amine
Property | Experimental/Calculated Value | Significance |
---|---|---|
Molecular Formula | C4H7N3O | Scaffold simplicity for derivatization |
Adduct [M+H]+ | m/z 114.06619 | Mass spectrometry identification |
Predicted CCS ([M+H]+) | 118.9 Ų | Ion mobility characterization |
Hydrogen Bond Donors | 1 | Solubility and target engagement capacity |
Topological Polar Surface Area | 55.1 Ų | Membrane permeability predictor |
The compound’s synthetic utility extends to materials chemistry. Its amine group facilitates Schiff base formation with carbonyls, yielding conjugated systems for optoelectronics. Additionally, Paal-Knorr reactions with hexanedione generate pyrrole-fused oxadiazoles like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, which exhibit fluorescence and potential bioactivity [10]. Despite its limited literature coverage, this molecule’s versatility positions it as a promising building block in fragment-based drug design and multifunctional material synthesis.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0